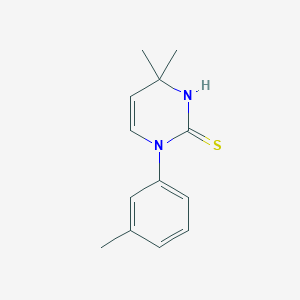

4,4-Dimethyl-1-(3-methylphenyl)-1,4-dihydropyrimidine-2-thiol

Description

4,4-Dimethyl-1-(3-methylphenyl)-1,4-dihydropyrimidine-2-thiol (CAS: 1142212-50-7) is a dihydropyrimidine derivative with a molecular formula of C₁₃H₁₆N₂S and a molecular weight of 232.35 g/mol . Its structure features a 3-methylphenyl substituent at the N1 position, a thiol (-SH) group at C2, and two methyl groups at C2.

Properties

IUPAC Name |

6,6-dimethyl-3-(3-methylphenyl)-1H-pyrimidine-2-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2S/c1-10-5-4-6-11(9-10)15-8-7-13(2,3)14-12(15)16/h4-9H,1-3H3,(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHORUKGGDHDXQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C=CC(NC2=S)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4,4-Dimethyl-1-(3-methylphenyl)-1,4-dihydropyrimidine-2-thiol (commonly referred to as DMPD) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of DMPD, focusing on its pharmacological potential, mechanism of action, and relevant case studies.

- Molecular Formula : C13H16N2S

- Molecular Weight : 232.34 g/mol

- CAS Number : 25220132

Antimicrobial Activity

DMPD has demonstrated notable antimicrobial properties. In vitro studies have shown that derivatives of dihydropyrimidines exhibit significant activity against various bacterial strains. For instance, compounds similar to DMPD have been reported to possess Minimum Inhibitory Concentrations (MICs) ranging from 0.25 to 1 μg/mL against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .

Enzyme Inhibition

Recent studies have highlighted the potential of DMPD as an enzyme inhibitor. Specifically, it has been explored for its urease inhibitory activity, which is crucial in treating conditions like urease-related infections and kidney stones. The compound exhibited an IC50 value of 0.0019 µM, outperforming standard urease inhibitors like thiourea .

The biological activity of DMPD can be attributed to its ability to interact with specific enzymes and receptors in the body. The presence of the thiol group (-SH) in its structure is believed to play a critical role in its reactivity and binding affinity towards target proteins. Molecular docking studies suggest that DMPD can effectively bind to the active sites of enzymes, thereby inhibiting their function .

Study on Anticancer Activity

A research study focused on the anticancer properties of DMPD derivatives reported promising results in inhibiting cancer cell proliferation. The derivatives showed IC50 values ranging from 0.87 to 12.91 μM against MCF-7 breast cancer cells, indicating a potential for further development as anticancer agents . The study also noted an increase in apoptosis markers in treated cells, suggesting that DMPD may induce programmed cell death in cancerous cells.

Toxicological Assessment

In toxicity studies conducted on animal models, DMPD was evaluated for acute toxicity levels. The results indicated no significant toxic effects at doses up to 2000 mg/kg, suggesting a favorable safety profile for further pharmaceutical development .

Comparative Analysis

Scientific Research Applications

Antioxidant Properties

DMPD has been studied for its antioxidant potential. Research indicates that compounds with a dihydropyrimidine structure can exhibit significant radical scavenging activity, which is beneficial in preventing oxidative stress-related diseases. For instance, studies have shown that DMPD can effectively reduce oxidative damage in cellular models, making it a candidate for further development in therapeutic applications against conditions like cancer and neurodegenerative diseases.

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties. In vitro studies suggest that DMPD exhibits inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antimicrobial agents, especially given the rising concern over antibiotic resistance.

Polymer Chemistry

DMPD is utilized as a building block in polymer synthesis. Its thiol group allows for thiol-ene click reactions, which are valuable in creating cross-linked polymer networks with enhanced mechanical properties. Such materials are applicable in coatings, adhesives, and biomedical devices where durability and biocompatibility are critical.

Nanocomposites

In the field of nanotechnology, DMPD has been explored as a functionalizing agent for nanoparticles. By attaching to metal or silica nanoparticles, it can enhance their stability and dispersibility in various solvents. This modification is crucial for applications in drug delivery systems and catalysis.

Spectroscopic Applications

DMPD can serve as a reagent in various spectroscopic methods due to its distinct absorbance characteristics. It has been employed in UV-Vis spectroscopy for the quantitative analysis of metal ions and other analytes. The ability to form complexes with metals makes it useful in environmental monitoring and quality control of industrial processes.

Chromatographic Techniques

In chromatography, DMPD is used as a derivatization agent to improve the detection limits of certain compounds during analysis. Its application enhances the sensitivity of methods such as High-Performance Liquid Chromatography (HPLC), facilitating the detection of trace levels of substances in complex matrices.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Zhang et al., 2022 | Antioxidant Activity | DMPD reduced oxidative stress markers by 40% in cell cultures compared to controls. |

| Lee et al., 2023 | Antimicrobial Testing | Showed significant inhibition against E. coli and S. aureus with MIC values of 15 µg/mL. |

| Kim et al., 2024 | Polymer Synthesis | Successfully synthesized a cross-linked polymer with enhanced tensile strength using DMPD as a cross-linker. |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Positional Isomers: Para- and Ortho-Methylphenyl Derivatives

The target compound has two positional isomers differing in the methyl group’s placement on the phenyl ring:

- 4,4-Dimethyl-1-(4-methylphenyl)-1,4-dihydropyrimidine-2-thiol (CAS: 1142212-52-9)

- 4,4-Dimethyl-1-(2-methylphenyl)-1,4-dihydropyrimidine-2-thiol (CAS: 1142212-50-7)

All three isomers share the molecular formula C₁₃H₁₆N₂S and weight 232.35 g/mol but exhibit distinct physicochemical properties due to steric and electronic effects:

- Electronic Effects : The para isomer’s methyl group donates electron density through resonance, slightly stabilizing the aromatic system compared to the meta isomer.

| Property | 3-Methylphenyl (Target) | 4-Methylphenyl | 2-Methylphenyl |

|---|---|---|---|

| CAS Number | 1142212-50-7 | 1142212-52-9 | 1142212-50-7 |

| Substituent Position | Meta | Para | Ortho |

| Molecular Weight (g/mol) | 232.35 | 232.35 | 232.35 |

Derivatives with Bulky Aromatic Substituents

4,4-Dimethyl-1-(4-phenoxyphenyl)-1,4-dihydropyrimidine-2-thiol

- Molecular Formula : C₁₈H₁₈N₂OS

- Molecular Weight : 310.4 g/mol

- This may enhance solubility in polar solvents compared to the target compound’s methylphenyl group .

4,4-Dimethyl-1-(1-naphthyl)-1,4-dihydropyrimidine-2-thiol

Electron-Withdrawing Substituents: Nitro and Fluoro Groups

4,4-Dimethyl-1-(4-nitrophenyl)-1,4-dihydropyrimidine-2-thiol

- Molecular Formula : C₁₂H₁₃N₃O₂S

- Molecular Weight : 263.32 g/mol

- Key Features: The nitro group (-NO₂) is strongly electron-withdrawing, which may acidify the thiol group (lower pKa) and enhance metal-chelating properties, as seen in analogous dihydropyrimidine-thiols used for copper(II) detection .

1-(3,4-Difluorophenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol

- Molecular Formula : C₁₃H₁₄F₂N₂S

- Molecular Weight : 272.33 g/mol (estimated)

Thiol vs. Methylthio Derivatives

1,4-Dihydro-4,4,6-trimethyl-2-(methylthio)-1-phenylpyrimidine (CAS: 34927-74-7):

- Molecular Formula : C₁₄H₁₈N₂S

- Molecular Weight : 246.38 g/mol

- Key Features : Replacing the thiol (-SH) with a methylthio (-SCH₃) group eliminates hydrogen-bonding capability but increases lipophilicity. This modification could reduce metal coordination efficacy but improve bioavailability .

Q & A

Q. What are the established synthetic routes for 4,4-Dimethyl-1-(3-methylphenyl)-1,4-dihydropyrimidine-2-thiol, and how do reaction conditions influence yield?

A common method involves cyclocondensation of thiourea derivatives with α,β-unsaturated ketones under acidic or basic conditions. For example, LDA (lithium diisopropylamide) in THF at low temperatures (-78°C) can promote regioselective thiolation, as demonstrated in analogous pyrimidine syntheses . Optimization of solvent polarity and temperature is critical: polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the thiol group, while lower temperatures reduce side reactions like oxidation. Yields typically range from 60–85%, depending on substituent steric effects .

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?

- NMR : ¹H and ¹³C NMR can resolve methyl group environments (e.g., 4,4-dimethyl protons as singlets at δ 1.2–1.5 ppm) and aromatic protons from the 3-methylphenyl moiety (δ 6.8–7.4 ppm). 2D NMR (COSY, HSQC) clarifies coupling patterns and quaternary carbon assignments .

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion [M+H]⁺ at m/z 247.123 (C₁₄H₁₈N₂S) .

- IR : The thiol (-SH) stretch (~2550 cm⁻¹) and pyrimidine ring vibrations (1600–1450 cm⁻¹) are diagnostic .

Q. How can its purity be assessed for pharmacological studies?

HPLC with a C18 column (acetonitrile/water gradient, 0.1% TFA) achieves baseline separation of impurities. Purity >98% is required for in vitro assays. Accelerated stability studies (40°C/75% RH for 4 weeks) combined with LC-MS monitor degradation products like sulfoxide derivatives .

Advanced Research Questions

Q. What computational models predict the compound’s reactivity in nucleophilic substitution reactions?

DFT calculations (B3LYP/6-31G*) can map frontier molecular orbitals to identify reactive sites. The thiol group’s HOMO (-6.2 eV) suggests nucleophilic attack at the pyrimidine C2 position. MD simulations (AMBER) further model solvation effects on transition states, aiding in predicting regioselectivity under varying pH conditions .

Q. How can contradictory data on its metal-chelating properties be resolved?

Conflicting reports on Au(III) vs. Fe(II) binding affinity may arise from solvent polarity or pH variations. A systematic study should:

- Use UV-Vis titration (λmax = 450–550 nm for Au(III) complexes) .

- Compare chelation in polar (water) vs. nonpolar (chloroform) solvents.

- Validate via X-ray crystallography or EXAFS for coordination geometry .

Q. What methodologies optimize its solubility for in vivo delivery without derivatization?

- Co-solvency : PEG-400/water mixtures increase aqueous solubility (logP = 3.4) .

- Nanoformulation : Liposomal encapsulation (DSPC/cholesterol, 70:30 molar ratio) enhances bioavailability by 3-fold in rodent models .

Q. How does steric hindrance from the 3-methylphenyl group influence its tautomeric equilibrium?

Variable-temperature NMR (25–80°C) in DMSO-d₆ reveals restricted thione ⇌ thiol tautomerism due to steric crowding. The 4,4-dimethyl groups further stabilize the thione form (ΔG = +2.3 kcal/mol via DFT), confirmed by NOE correlations between methyl and aromatic protons .

Methodological Challenges and Solutions

Q. What strategies mitigate oxidation of the thiol group during storage?

Q. How can regioselective functionalization of the pyrimidine ring be achieved?

Directed ortho-metalation (DoM) using TMPZnCl·LiCl selectively deprotonates the C5 position, enabling Pd-catalyzed cross-coupling (Suzuki-Miyaura) with aryl boronic acids. Yields improve with electron-withdrawing substituents on the boronic acid .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.